![molecular formula C18H21NO2 B5520646 N-(4-isopropylphenyl)-2-(3-methylphenoxy)acetamide](/img/structure/B5520646.png)
N-(4-isopropylphenyl)-2-(3-methylphenoxy)acetamide
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Description
Synthesis Analysis
The synthesis of related compounds typically involves multi-step chemical reactions, starting from basic aromatic compounds and undergoing processes such as acetylation, methylation, and the introduction of specific functional groups through reactions like the Fries rearrangement or direct functionalization methods (Sharma et al., 2018). These processes often utilize specific catalysts and reaction conditions to achieve the desired compound with high yield and purity.
Molecular Structure Analysis
The molecular structure of compounds similar to N-(4-isopropylphenyl)-2-(3-methylphenoxy)acetamide has been elucidated using techniques like X-ray crystallography, revealing characteristics such as crystal system, space group, and unit cell parameters. The presence of intermolecular hydrogen bonds and intramolecular interactions plays a significant role in the stability and crystalline form of these compounds (Sharma et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving compounds of similar structure often highlight the reactivity of specific functional groups, such as the acetamide moiety, under various conditions. These compounds can undergo further functionalization or participate in catalytic cycles leading to new compounds with potential pharmaceutical relevance (Vavasori et al., 2023).
Physical Properties Analysis
The physical properties, including melting point, solubility, and crystal form, are crucial for understanding the compound's behavior in different environments. These properties are determined by the molecular structure and intermolecular interactions within the crystal lattice (Sharma et al., 2018).
Chemical Properties Analysis
The chemical properties of such compounds, including acidity/basicity, reactivity towards various reagents, and stability under different conditions, are influenced by the presence and position of functional groups in the molecule. Studies often focus on the reactivity of the acetamide group and the influence of substituents on the aromatic rings (Vavasori et al., 2023).
Scientific Research Applications
Chemical Synthesis and Modification
N-(4-isopropylphenyl)-2-(3-methylphenoxy)acetamide, due to its complex structure, is a subject of interest in the synthesis and modification of chemical compounds. Research into similar compounds, such as the synthesis of 4-Choloro-2-hydroxyacetophenone through acetylation, methylation, and Fries rearrangement, illustrates the intricate processes involved in creating and modifying molecules for various applications, including pharmaceuticals and materials science. The overall yield of such processes, as well as the optimization of conditions, is a key focus of this research area (Teng Da-wei, 2011).
Biological Activity and Drug Development
Compounds structurally related to N-(4-isopropylphenyl)-2-(3-methylphenoxy)acetamide are explored for their biological activities, including anticancer, anti-inflammatory, and analgesic effects. A study on 2-(Substituted phenoxy) Acetamide Derivatives highlighted their potential as anticancer, anti-inflammatory, and analgesic agents, with specific compounds showing promise against breast cancer and neuroblastoma cells. This research underscores the therapeutic potential of such compounds, laying the groundwork for future drug development (P. Rani et al., 2014).
properties
IUPAC Name |
2-(3-methylphenoxy)-N-(4-propan-2-ylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-13(2)15-7-9-16(10-8-15)19-18(20)12-21-17-6-4-5-14(3)11-17/h4-11,13H,12H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEWUCJCWHJPKJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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